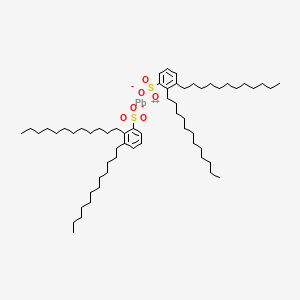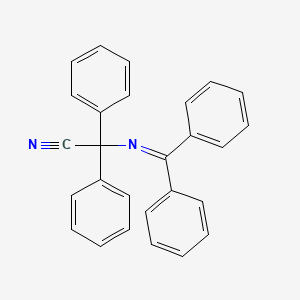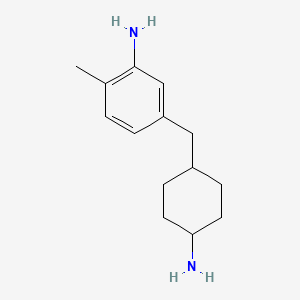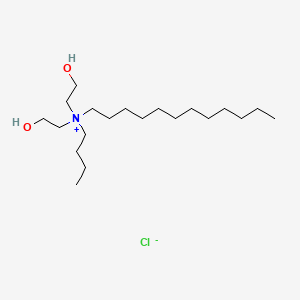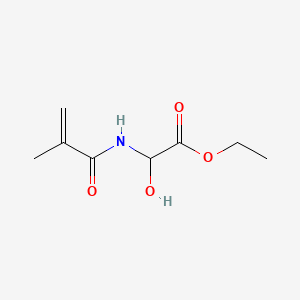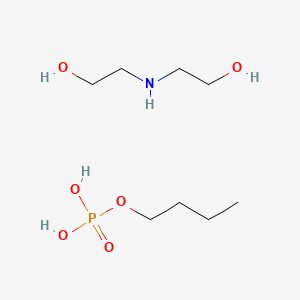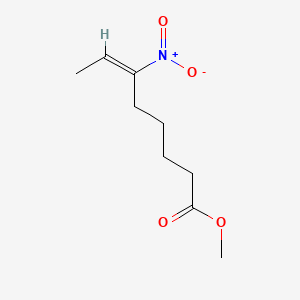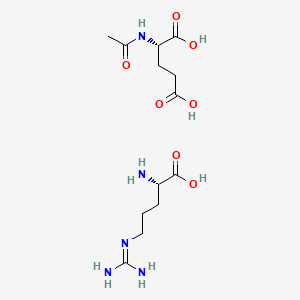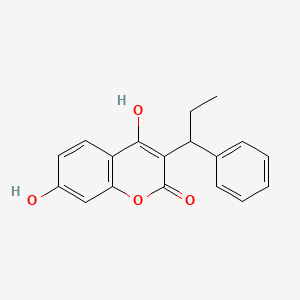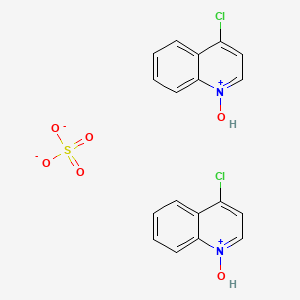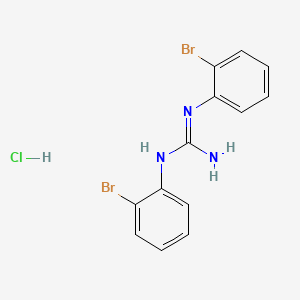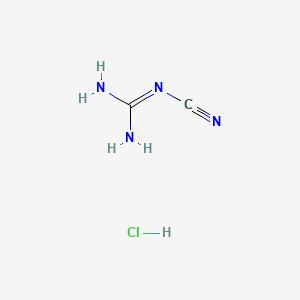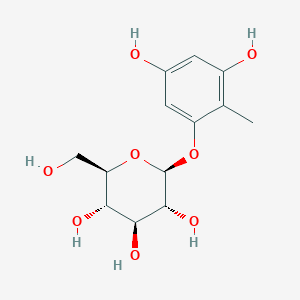
beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl: is a compound that belongs to the class of glucosides. Glucosides are compounds in which a sugar molecule is bound to a non-sugar molecule (aglycone) through a glycosidic bond. This particular compound features a glucopyranoside moiety linked to a 3,5-dihydroxy-2-methylphenyl group. It is known for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl typically involves the glycosylation of the aglycone (3,5-dihydroxy-2-methylphenyl) with a suitable glucosyl donor. Common methods include:
Koenigs-Knorr Reaction: This method involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt like silver carbonate.
Fischer Glycosylation: This method involves the direct condensation of a sugar with an alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored for more environmentally friendly production methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in cellular signaling pathways.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
- Studied for its effects on glucose metabolism and potential use in diabetes treatment.
Industry:
- Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
- Investigated for its potential use in food additives and preservatives.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may inhibit enzymes involved in inflammation and cancer progression, and modulate signaling pathways related to glucose metabolism.
Comparison with Similar Compounds
Phlorizin: A glucoside of phloretin, known for its role in glucose metabolism.
Quercetin Glucoside: Known for its antioxidant properties.
Salicin: A glucoside related to aspirin, known for its anti-inflammatory properties.
Uniqueness: Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxyl groups and the glucopyranoside moiety allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
1207732-14-6 |
|---|---|
Molecular Formula |
C13H18O8 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c1-5-7(16)2-6(15)3-8(5)20-13-12(19)11(18)10(17)9(4-14)21-13/h2-3,9-19H,4H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
AXTQBXDFUAAFPD-UJPOAAIJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


